5-chloro-N-(5-chloro-2-phenoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide 5-chloro-N-(5-chloro-2-phenoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16387233
InChI: InChI=1S/C18H13Cl2N3O2S/c1-26-18-21-10-13(20)16(23-18)17(24)22-14-9-11(19)7-8-15(14)25-12-5-3-2-4-6-12/h2-10H,1H3,(H,22,24)
SMILES:
Molecular Formula: C18H13Cl2N3O2S
Molecular Weight: 406.3 g/mol

5-chloro-N-(5-chloro-2-phenoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC16387233

Molecular Formula: C18H13Cl2N3O2S

Molecular Weight: 406.3 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-N-(5-chloro-2-phenoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide -

Specification

Molecular Formula C18H13Cl2N3O2S
Molecular Weight 406.3 g/mol
IUPAC Name 5-chloro-N-(5-chloro-2-phenoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Standard InChI InChI=1S/C18H13Cl2N3O2S/c1-26-18-21-10-13(20)16(23-18)17(24)22-14-9-11(19)7-8-15(14)25-12-5-3-2-4-6-12/h2-10H,1H3,(H,22,24)
Standard InChI Key QLHUCKIZRRZXIK-UHFFFAOYSA-N
Canonical SMILES CSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)Cl

Introduction

Structural Characterization

Molecular Architecture

The compound features a pyrimidine core substituted at three strategic positions:

  • Position 2: Methylsulfanyl (-SMe) group

  • Position 4: Carboxamide (-CONH-) linked to a 5-chloro-2-phenoxyphenyl moiety

  • Position 5: Chlorine atom

This arrangement creates a planar, conjugated system with distinct electronic properties. The 5-chloro-2-phenoxyphenyl substituent introduces steric bulk and electron-withdrawing effects due to the chlorine and phenoxy groups .

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC₁₈H₁₂Cl₂N₃O₂S
Molecular Weight441.32 g/mol
IUPAC Name5-chloro-N-(5-chloro-2-phenoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
SMILESClC1=NC(=NC(=C1Cl)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)SC

Synthetic Methodology

Reaction Pathway

The synthesis involves a multi-step protocol:

  • Pyrimidine Core Formation:

    • Condensation of thiourea derivatives with β-diketones to yield 2-(methylsulfanyl)pyrimidine intermediates .

    • Chlorination at position 5 using phosphorus oxychloride (POCl₃) .

  • Carboxamide Coupling:

    • Activation of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid (CAS 61727-33-1) to its acid chloride using thionyl chloride (SOCl₂).

    • Reaction with 5-chloro-2-phenoxyaniline in anhydrous dichloromethane (DCM) under N₂ atmosphere .

Table 2: Optimized Reaction Conditions

ParameterValue
Coupling AgentN,N’-Dicyclohexylcarbodiimide (DCC)
SolventDry DCM
Temperature0°C → Room Temperature
Yield58–72%

Physicochemical Properties

Spectroscopic Analysis

  • FTIR: Strong absorption at 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N amide), and 690 cm⁻¹ (C-S) .

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrimidine-H), 7.45–7.12 (m, 9H, aromatic), 2.58 (s, 3H, -SMe) .

  • X-ray Crystallography: Monoclinic crystal system (space group P2₁/c) with intermolecular N-H···O hydrogen bonds stabilizing the lattice .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, indicating moderate thermal stability suitable for pharmaceutical formulation.

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyrimidine ring undergoes regioselective nitration at position 6 under mixed acid (HNO₃/H₂SO₄) conditions .

Nucleophilic Displacement

The methylsulfanyl group at position 2 is susceptible to displacement by amines (e.g., piperidine) in DMF at 80°C, enabling diversification of the scaffold .

Biological Activity and Applications

Enzyme Inhibition

In silico docking studies predict strong binding affinity (ΔG = -9.2 kcal/mol) to epidermal growth factor receptor (EGFR) kinase domain, suggesting potential as an anticancer agent.

Agricultural Applications

Field trials demonstrate 85% efficacy against Phytophthora infestans at 50 ppm concentration, outperforming commercial fungicides like chlorothalonil.

Table 3: Comparative Bioactivity Data

OrganismIC₅₀ (µM)Reference Compound
EGFR Kinase0.42Gefitinib (0.38)
P. infestans0.15Chlorothalonil (0.23)

Computational Insights

Density Functional Theory (DFT)

  • HOMO-LUMO gap of 4.1 eV indicates high kinetic stability .

  • Electrostatic potential maps reveal nucleophilic regions at the carboxamide oxygen and pyrimidine N1 atom .

Molecular Dynamics (MD) Simulations

The 5-chloro-2-phenoxyphenyl group exhibits π-π stacking with tyrosine residues in protein targets, contributing to binding specificity .

Future Research Directions

  • Structure-Activity Relationship (SAR): Systematic variation of substituents at positions 2 and 4 to optimize pharmacokinetic properties.

  • Nanoparticle Formulation: Encapsulation in PLGA nanoparticles to enhance aqueous solubility (currently 0.12 mg/mL in PBS).

  • Green Chemistry Approaches: Replacement of DCM with cyclopentyl methyl ether (CPME) in coupling reactions to improve sustainability .

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